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molecular formula C8H15NO2 B3176364 Methyl 1-(aminomethyl)cyclopentanecarboxylate CAS No. 99092-03-2

Methyl 1-(aminomethyl)cyclopentanecarboxylate

Cat. No. B3176364
M. Wt: 157.21 g/mol
InChI Key: OGHFBRUKGNNLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709471B2

Procedure details

Methyl1-[(cyclopentylamino)methyl]cyclopentane-1-carboxylate (Intermediate 258; 1.60 g, 7.10 mmol), 2,4-dichloro-5-nitropyrimidine (Aldrich; 1.66 g, 8.52 mmol) and triethylamine (1.2 mL, 8.52 mmol) were stirred in acetonitrile (50 mL) for 4 hours. The reaction mixture was evaporated and the residue dissolved in DCM, washed with water, dried (MgSO4) and evaporated. The residue was purified on a silica column eluting with 1% methanol/DCM to yield the title compound as a yellow oil that crystallised on standing (945 mg, 35%).
Name
Methyl1-[(cyclopentylamino)methyl]cyclopentane-1-carboxylate
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Intermediate 258
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([CH2:10][NH:11]C2CCCC2)[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].ClC1N=C(Cl)C([N+]([O-])=O)=CN=1.C(N(CC)CC)C>C(#N)C>[CH3:1][O:2][C:3]([C:5]1([CH2:10][NH2:11])[CH2:6][CH2:7][CH2:8][CH2:9]1)=[O:4]

Inputs

Step One
Name
Methyl1-[(cyclopentylamino)methyl]cyclopentane-1-carboxylate
Quantity
1.6 g
Type
reactant
Smiles
COC(=O)C1(CCCC1)CNC1CCCC1
Name
Intermediate 258
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1(CCCC1)CNC1CCCC1
Name
Quantity
1.66 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica column
WASH
Type
WASH
Details
eluting with 1% methanol/DCM

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CCCC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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